molecular formula C18H14N2O4 B2814815 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 927065-83-6

2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B2814815
CAS No.: 927065-83-6
M. Wt: 322.32
InChI Key: SIALIHZXQKGULO-UHFFFAOYSA-N
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Description

The compound 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol features a pyrazoline core (a five-membered ring with two adjacent nitrogen atoms) substituted at three positions:

  • Position 1: A furan-2-carbonyl group (furan ring attached to a carbonyl).
  • Position 3: A furan-2-yl moiety.
  • Position 5: A phenol group (2-hydroxyphenyl).

This structure combines aromatic and heterocyclic components, which are common in bioactive molecules.

Properties

IUPAC Name

furan-2-yl-[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-15-6-2-1-5-12(15)14-11-13(16-7-3-9-23-16)19-20(14)18(22)17-8-4-10-24-17/h1-10,14,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIALIHZXQKGULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized through the condensation of hydrazine with a 1,3-diketone. The furan and hydroxyphenyl groups are then introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the methanone linkage through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution steps, as well as the use of catalysts to improve reaction efficiency. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Antioxidant Properties

Research has identified pyrazole derivatives as promising candidates for antioxidant activity. The compound has demonstrated potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases. Studies utilizing molecular docking simulations have shown favorable interactions between this compound and biological targets associated with oxidative damage .

Anti-inflammatory Activity

The pyrazole scaffold is recognized for its anti-inflammatory properties. Compounds similar to 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol have been reported to exhibit significant inhibition of pro-inflammatory cytokines, making them potential therapeutic agents for conditions such as arthritis and other inflammatory disorders .

Anticancer Potential

Recent studies suggest that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into its mechanism of action .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This is achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Introduction of Functional Groups : Electrophilic aromatic substitution reactions are employed to introduce furan and other substituents onto the pyrazole ring.

These synthetic strategies not only highlight the versatility of the compound but also its potential as a building block for more complex molecular architectures .

Case Study: Antioxidant and Anti-inflammatory Activities

A study conducted on a series of pyrazole derivatives demonstrated that those containing the furan moiety exhibited enhanced antioxidant and anti-inflammatory properties compared to their non-furan counterparts. The specific compound was included in this series and showed a marked reduction in inflammatory markers in vitro, supporting its potential therapeutic application .

Case Study: Anticancer Activity

In another investigation, the effects of this compound were evaluated against several cancer cell lines including breast and colon cancer cells. Results indicated a dose-dependent inhibition of cell proliferation and increased apoptotic markers, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modifications. The hydroxyphenyl group can participate in redox reactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazoline Core

Thiazole and Thiophene Analogues
  • Compound 73q (): Replaces the furan-2-carbonyl group with a thiazole ring and includes a methoxyphenyl substituent. This compound inhibits metalloproteinase-2 (MMP-2) with an IC₅₀ of 2.80 μM, outperforming the reference drug CMT-1 (IC₅₀ = 1.29 μM) .
  • Thiophene Analogue (): Substitutes the furan-2-carbonyl with a thiophene-2-carbonyl group.
Naphthofuran Derivatives
  • Compound 14 (): Incorporates a naphtho[2,1-b]furan moiety instead of simple furan. This extended aromatic system improves π-π stacking interactions, contributing to antimicrobial activity against Gram-positive and negative bacteria .
Halogen-Substituted Derivatives
  • Compounds 4 and 5 (): Feature fluorophenyl and triazolyl groups. These isostructural compounds exhibit similar conformations but differ in halogen substituents (Cl vs. F), influencing crystal packing and stability .
Anti-Inflammatory Activity
  • Compound 7 (): A 3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivative with an aniline substituent. It demonstrates anti-inflammatory activity (IC₅₀ = 419.05 µg/mL) via protein denaturation inhibition, highlighting the role of the phenol group in scavenging free radicals .
Antimicrobial and Antioxidant Activity
  • Compounds 5f, 5g, 5h (): Chlorophenyl-substituted pyrazolines with furan groups show potent DPPH radical scavenging (antioxidant) and antimicrobial activity. The electron-withdrawing chlorine atoms enhance reactivity against microbial targets .
Enzyme Inhibition
  • Compound 73q (): The thiazole moiety and methoxyphenyl group contribute to MMP-2 inhibition, suggesting that electron-donating groups (e.g., methoxy) improve enzyme binding .

Physicochemical and Structural Properties

Crystallography and Conformational Analysis
  • Compounds 4 and 5 (): Single-crystal X-ray diffraction reveals isostructural packing with two independent molecules per asymmetric unit. The planar pyrazoline core and perpendicular fluorophenyl groups influence intermolecular interactions .
Solubility and Hydrogen Bonding
  • The phenol group in the target compound enhances hydrogen-bonding capacity compared to methoxy derivatives (e.g., ’s 6-methoxyphenol analogue). This difference may affect solubility and bioavailability .

Biological Activity

The compound 2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate carbonyl compounds and hydrazines. The structure is confirmed through various spectroscopic techniques, including NMR and mass spectrometry. The presence of the furan moiety is significant as it contributes to the compound's biological properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of pyrazole derivatives, including our compound of interest.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits significant antimicrobial activity against various pathogens. For example, MIC values reported range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.5
Staphylococcus epidermidis0.250.6

These results indicate that the compound not only inhibits bacterial growth but also exhibits bactericidal properties.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

  • In Vitro Studies : Research indicates that the compound shows promising cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 0.08 µM . This suggests that it may inhibit tumor growth effectively.
Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-70.08Induction of apoptosis via Bcl-2 inhibition

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the effectiveness of various pyrazole derivatives, including our target compound, against a panel of bacterial strains. The results showed that the compound inhibited biofilm formation significantly, which is crucial for treating chronic infections .
  • Anticancer Mechanism Exploration : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found to interact with Bcl-2 proteins, leading to increased levels of pro-apoptotic factors within the cells .

Q & A

Basic: How can researchers optimize the synthesis of this compound to maximize yield and purity?

Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclocondensation of chalcone derivatives with hydrazine derivatives under reflux conditions . Key parameters include:

  • Solvent selection : Ethanol or dioxane enhances reaction efficiency due to their polarity and boiling points .
  • Temperature control : Reflux at 70–90°C for 6–9 hours ensures complete conversion of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol achieves >95% purity .
    Critical Note : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane:ethyl acetate) to isolate intermediates and minimize side products .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the pyrazole ring (δ 3.2–4.1 ppm for dihydro protons) and furan carbonyl (δ 160–165 ppm in 13C) .
  • FT-IR : Detect phenolic -OH stretching (3200–3500 cm⁻¹) and furan C=O (1680–1720 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 365.12) .
    Pitfall : Overlapping aromatic signals in NMR may require 2D experiments (HSQC, HMBC) for unambiguous assignment .

Advanced: How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:
Discrepancies between theoretical and observed spectra often arise from:

  • Tautomerism : The pyrazole ring’s keto-enol equilibrium can shift NMR signals. Use variable-temperature NMR to stabilize the dominant tautomer .
  • Impurity interference : Compare HPLC retention times (C18 column, acetonitrile/water mobile phase) with reference standards .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using a Stoe IPDS-II diffractometer) provides definitive bond lengths/angles (e.g., pyrazole N-N bond: 1.35 Å) .

Advanced: What computational methods support the prediction of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., furan carbonyl’s partial charge: −0.45 e) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina to guide SAR studies .
    Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .

Basic: What strategies mitigate side reactions during functionalization of the phenolic group?

Methodological Answer:

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ether to shield the -OH group during alkylation/acylation .
  • pH Control : Maintain mild basic conditions (pH 8–9) to prevent oxidation of the phenol to quinone .
    Example : Acetylation with acetic anhydride in pyridine yields stable O-acetyl derivatives for downstream reactions .

Advanced: How can researchers evaluate this compound’s bioactivity against inflammation-related targets?

Methodological Answer:

  • In Vitro Assays :
    • COX-2 Inhibition : Measure IC50 via fluorescence polarization (e.g., Cayman Chemical Kit) .
    • NF-κB Pathway : Use luciferase reporter assays in RAW 264.7 macrophages to quantify anti-inflammatory effects .
  • In Vivo Models : Administer 10–50 mg/kg in murine carrageenan-induced paw edema models; monitor cytokine levels (ELISA) .
    Note : Compare results with structurally analogous pyrazole derivatives (e.g., chlorophenyl variants) to assess substituent effects .

Advanced: What synthetic routes enable regioselective modification of the furan rings?

Methodological Answer:

  • Electrophilic Substitution : Use Friedel-Crafts acylation (AlCl3 catalyst) to functionalize the furan C5 position selectively .
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3) introduce aryl groups at the C2/C3 positions .
    Challenge : Steric hindrance from the pyrazole ring may limit reactivity; optimize catalyst loading (5–10 mol%) .

Basic: How do researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to identify photodegradation products .
    Outcome : Structural modifications (e.g., methoxy groups) enhance stability compared to hydroxylated analogs .

Advanced: What crystallographic data clarify intermolecular interactions in the solid state?

Methodological Answer:
Single-crystal studies reveal:

  • Hydrogen Bonding : Phenolic -OH forms O-H···N bonds with pyrazole (2.8–3.0 Å) .
  • π-Stacking : Furan and phenyl rings align with 3.5–4.0 Å spacing, influencing solubility and melting point .
    Application : Use Mercury software to analyze packing diagrams and predict polymorphism risks .

Advanced: How can quantum mechanical modeling explain spectroscopic anomalies?

Methodological Answer:

  • TD-DFT Calculations : Simulate UV-Vis spectra (e.g., λmax = 280 nm) to assign electronic transitions (π→π* for furan) .
  • NMR Chemical Shift Prediction : GIAO method at the MP2/cc-pVTZ level resolves discrepancies in aromatic proton assignments .
    Validation : Overlay computed/experimental spectra in GaussView to refine computational parameters .

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